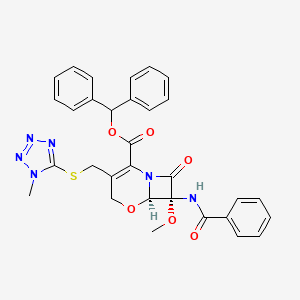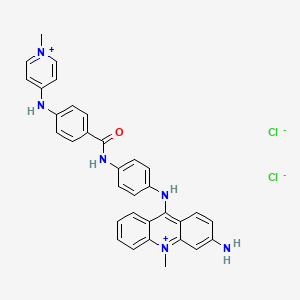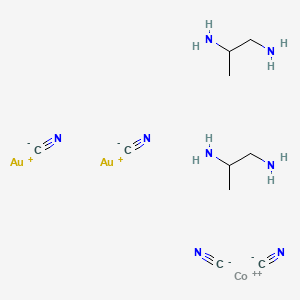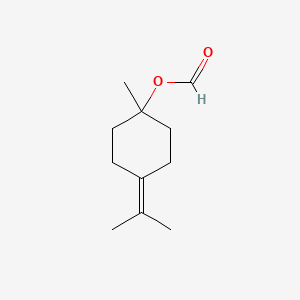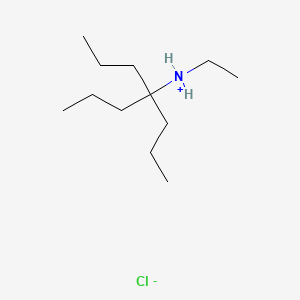
(3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide is a chemical compound with the molecular formula C9H14BrNO. It is a derivative of phenol and contains a trimethylammonium group, making it a quaternary ammonium salt. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-hydroxy-4-methoxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an amine through reductive amination using an appropriate amine source, such as trimethylamine.
Quaternization: The resulting amine is then quaternized using an alkylating agent, such as methyl iodide, to form the trimethylammonium group.
Isolation: The final product is isolated by precipitation or crystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reagents to ensure efficiency and cost-effectiveness. The process is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quaternary ammonium group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: 3-Hydroxy-4-methoxybenzoic acid.
Reduction: Reduced derivatives of the quaternary ammonium group.
Substitution: Various substituted methoxyphenyl compounds.
科学的研究の応用
(3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biological studies to investigate cellular processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
(3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide is similar to other phenolic compounds and quaternary ammonium salts. its unique combination of hydroxyl and methoxy groups, along with the trimethylammonium moiety, sets it apart. Some similar compounds include:
3-Hydroxyphenyltrimethylammonium bromide: Lacks the methoxy group.
4-Methoxyphenyltrimethylammonium bromide: Lacks the hydroxyl group.
Trimethylphenylammonium bromide: Lacks both hydroxyl and methoxy groups.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
66967-79-1 |
|---|---|
分子式 |
C10H16BrNO2 |
分子量 |
262.14 g/mol |
IUPAC名 |
(3-hydroxy-4-methoxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO2.BrH/c1-11(2,3)8-5-6-10(13-4)9(12)7-8;/h5-7H,1-4H3;1H |
InChIキー |
HLTSCRMKDJTDHP-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)OC)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


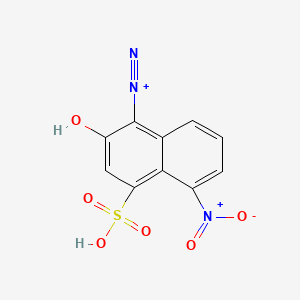
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)


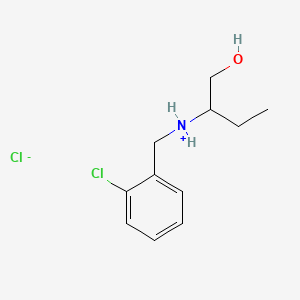
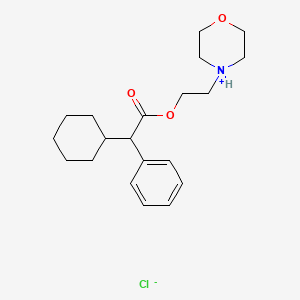
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
